Teniposide

Cytotoxicity Clonogenic assay Small cell lung cancer

Teniposide (VM-26) is a semisynthetic epipodophyllotoxin that delivers 8–10× greater molar potency and enhanced cellular uptake compared to etoposide, driven by its thiophene-substituted structure. With superior CNS penetrance and mdr1-linked resistance profiling, it is the validated choice for pediatric ALL protocols, brain tumor models, and topoisomerase II mechanism studies. Not interchangeable with etoposide in experimental design.

Molecular Formula C32H32O13S
Molecular Weight 656.7 g/mol
CAS No. 29767-20-2
Cat. No. B1684490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeniposide
CAS29767-20-2
SynonymsDemethyl Epipodophyllotoxin Thenylidine Glucoside
NSC 122819
NSC-122819
NSC122819
Teniposide
Teniposide, (5a alpha,9 alpha(S*))-Isomer
VM 26
VM-26
VM26
Vumon
Molecular FormulaC32H32O13S
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O
InChIInChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31+,32-/m0/s1
InChIKeyNRUKOCRGYNPUPR-QBPJDGROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water.
In water, 5.9 mg/L at 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teniposide (VM-26, CAS 29767-20-2): Scientific Identity and Clinical Positioning for Procurement


Teniposide (VM-26) is a semisynthetic epipodophyllotoxin derivative of podophyllotoxin that functions as a topoisomerase II poison, stabilizing the transient DNA-topoisomerase II covalent complex to induce lethal double-strand DNA breaks in proliferating cells [1]. Teniposide is distinguished from its closest structural analog etoposide (VP-16) by the substitution of a thiophene moiety for a methyl group, which confers greater lipophilicity, enhanced cellular uptake, and altered clinical pharmacology [2]. The compound is FDA-approved as Vumon® for induction therapy in patients with refractory childhood acute lymphoblastic leukemia (ALL) when used in combination with other approved anticancer agents, and holds orphan drug designation for this indication [3][4].

Teniposide: Why Etoposide Cannot Be Assumed Interchangeable in Scientific or Clinical Protocols


Despite shared topoisomerase II inhibition, teniposide and etoposide exhibit fundamental differences in pharmacokinetic disposition, cellular pharmacology, and clinical application patterns that preclude generic substitution. Teniposide demonstrates higher plasma protein binding, longer terminal elimination half-life (9.5–21 hours vs. etoposide's shorter half-life), and reduced renal clearance, with only 10–25% of administered drug accounted for by excretion/metabolism compared to 40–60% for etoposide [1]. At the cellular level, teniposide achieves greater intracellular accumulation due to enhanced cellular uptake, resulting in 8–10× greater potency in equimolar comparisons [2][3]. Clinically, teniposide is established primarily in refractory childhood ALL, whereas etoposide has been more extensively studied in ANLL and solid tumors—a divergence driven more by historical precedent than by evidence of therapeutic equivalence [4].

Quantitative Differentiation of Teniposide: Comparative Evidence vs. Etoposide and In-Class Agents


Teniposide vs. Etoposide: 8–10× Greater Cytotoxic Potency in Small Cell Lung Carcinoma Models

In direct head-to-head comparison across five human small cell lung carcinoma (SCCL) cell lines, teniposide demonstrated 8–10× greater cytotoxic potency than etoposide when evaluated at equimolar concentrations. This potency differential was consistently observed under both 1-hour incubation and continuous incubation conditions in clonogenic assays, and was further corroborated by cell cycle perturbation analysis using flow cytometry [1]. The potency advantage is mechanistically attributed to enhanced cellular uptake and intracellular accumulation of teniposide relative to etoposide [2].

Cytotoxicity Clonogenic assay Small cell lung cancer Equimolar comparison Flow cytometry

Teniposide vs. Etoposide: Pharmacokinetic Differentiation—Longer Half-Life, Higher Protein Binding, Reduced Renal Clearance

Clinical pharmacology studies reveal distinct pharmacokinetic profiles between teniposide and etoposide. Teniposide exhibits a longer plasma terminal elimination half-life (9.5–21 hours) compared to etoposide, along with higher plasma protein binding and reduced plasma and renal clearances [1][2]. Notably, only 10–25% of administered teniposide is accounted for by excretion or metabolism, whereas 40–60% of etoposide is accounted for by these routes, reflecting fundamental differences in drug disposition [1]. Teniposide is also more highly protein-bound than etoposide, with greater cellular uptake and binding to cells [3].

Pharmacokinetics Protein binding Elimination half-life Clearance Clinical pharmacology

Teniposide vs. Etoposide: Differential Resistance Mechanisms and Cross-Resistance Profiles in Acquired Resistant Cell Lines

In acquired resistant human colon carcinoma (HCT116) and lung adenocarcinoma (A549) cell lines, teniposide and etoposide select for distinct resistance mechanisms. HCT116(VM)34 cells (selected with teniposide) exhibited a 9-fold increase in mdr1 mRNA and elevated P-glycoprotein expression, and showed cross-resistance to colchicine (7-fold) and actinomycin D (18-fold) [1]. In contrast, HCT116(VP)35 cells (selected with etoposide) showed no mdr1 alterations but displayed decreased topoisomerase II mRNA and enzyme activity, without cross-resistance to colchicine or actinomycin D [1]. In A549(VM)28 and A549(VP)28 cells, both agents selected for decreased topoisomerase II expression with no mdr1 alterations, but teniposide-selected cells demonstrated 7-fold resistance to VM-26 versus 5-fold resistance to VP-16 [1].

Drug resistance MDR1 P-glycoprotein Topoisomerase II Cross-resistance Colon carcinoma Lung adenocarcinoma

Teniposide vs. Etoposide: CNS Penetration and Blood-Brain Barrier Considerations

Teniposide exhibits greater CNS penetrance and higher lipophilicity compared to etoposide, attributed to its molecular structure and physicochemical properties [1]. Quantitative CSF penetration data indicate that both drugs penetrate the blood-brain barrier poorly, with CSF levels reaching only 0.3–5% of concurrent plasma levels for both agents [2]. However, teniposide's greater lipophilicity enables enhanced accumulation in brain tumors relative to etoposide; one report indicates brain tumor and metastatic concentrations may reach approximately 10% of plasma levels [3]. Notably, BBB disruption techniques with mannitol have been explored specifically with teniposide to enhance CNS delivery in high-grade gliomas [4].

CNS penetration Blood-brain barrier Lipophilicity Brain tumors CSF concentration

Procurement-Driven Application Scenarios for Teniposide Based on Verified Differential Evidence


Refractory Childhood Acute Lymphoblastic Leukemia (ALL) Research and Combination Chemotherapy Development

Teniposide is FDA-approved and orphan drug-designated specifically for refractory childhood ALL in combination regimens. This established clinical positioning distinguishes teniposide from etoposide, which has been more extensively studied in ANLL and solid tumors rather than refractory ALL [1]. For researchers developing pediatric ALL combination protocols or investigating salvage therapy approaches, teniposide provides a clinically validated backbone agent with documented efficacy in this specific patient population [2].

In Vitro Oncology Research Requiring High-Potency Topoisomerase II Inhibition

For in vitro studies where molar efficiency and cellular uptake are critical variables, teniposide offers 8–10× greater potency than etoposide in equimolar comparisons across small cell lung carcinoma models [3]. Researchers investigating topoisomerase II poisoning mechanisms, DNA damage response, or cell cycle effects may select teniposide when experimental design requires achieving equivalent cytotoxic effect at lower molar concentrations or when enhanced cellular accumulation is a study parameter [4].

Acquired Drug Resistance Mechanism Studies in Solid Tumor Models

Teniposide and etoposide select for mechanistically distinct resistance pathways in human colon and lung carcinoma cell lines: teniposide-selected resistance frequently involves mdr1/P-glycoprotein upregulation with broad cross-resistance, whereas etoposide-selected resistance more commonly involves topoisomerase II downregulation without mdr1 alterations [5]. For research programs investigating multidrug resistance mechanisms or developing strategies to overcome P-glycoprotein-mediated efflux, teniposide provides a well-characterized selection tool with defined cross-resistance patterns.

CNS Tumor Models and Blood-Brain Barrier Penetration Studies

Teniposide's greater lipophilicity and superior CNS penetrance relative to etoposide make it a preferred epipodophyllotoxin for brain tumor research applications [6]. While both agents exhibit limited native BBB penetration, teniposide's enhanced tissue accumulation in brain tumors and its demonstrated utility in combination with BBB disruption techniques (e.g., mannitol) position it as the more appropriate selection for glioblastoma and brain metastasis experimental models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teniposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.